4-tert-Butylcyclohexyl 4-methoxybenzoate
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Overview
Description
4-tert-Butylcyclohexyl 4-methoxybenzoate is an organic compound known for its unique structural properties and applications. It is a derivative of cyclohexane and benzoic acid, characterized by the presence of a tert-butyl group on the cyclohexane ring and a methoxy group on the benzoate moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcyclohexyl 4-methoxybenzoate typically involves the esterification of 4-tert-butylcyclohexanol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylcyclohexyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The methoxy group on the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-tert-butylcyclohexanone or 4-tert-butylbenzoic acid.
Reduction: Formation of 4-tert-butylcyclohexanol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-tert-Butylcyclohexyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butylcyclohexyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- 4-tert-Butylbenzoic acid
- 4-tert-Butylphenyl 4-methoxybenzoate
Uniqueness
4-tert-Butylcyclohexyl 4-methoxybenzoate is unique due to its specific structural features, such as the combination of a tert-butyl group on the cyclohexane ring and a methoxy group on the benzoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
51134-81-7 |
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Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H26O3/c1-18(2,3)14-7-11-16(12-8-14)21-17(19)13-5-9-15(20-4)10-6-13/h5-6,9-10,14,16H,7-8,11-12H2,1-4H3 |
InChI Key |
LAKGJPQKGCXGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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